molecular formula C13H19NO3 B11870803 (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol CAS No. 87664-90-2

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol

Cat. No.: B11870803
CAS No.: 87664-90-2
M. Wt: 237.29 g/mol
InChI Key: ICGDYFNHKZNIKO-UHFFFAOYSA-N
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Description

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a tetrahydroisoquinoline core, which is a common scaffold in many natural and synthetic bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol typically involves the cyclization of phenylethylamine derivatives. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, inhibiting enzymes involved in inflammation, and protecting neurons from oxidative stress . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another analog with additional methoxy groups.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct properties.

Uniqueness

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

Properties

CAS No.

87664-90-2

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)methanol

InChI

InChI=1S/C13H19NO3/c1-14-5-4-10-11(7-14)9(8-15)6-12(16-2)13(10)17-3/h6,15H,4-5,7-8H2,1-3H3

InChI Key

ICGDYFNHKZNIKO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=CC(=C2OC)OC)CO

Origin of Product

United States

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